Allyl galactopyranoside

Description

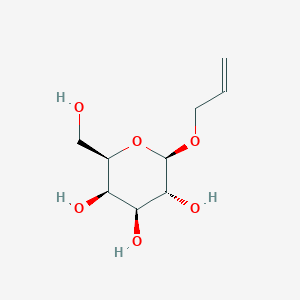

This compound belongs to the tetrahydropyran family, characterized by a six-membered oxygen-containing ring with multiple hydroxyl groups and a hydroxymethyl substituent.

Properties

CAS No. |

2595-07-5 |

|---|---|

Molecular Formula |

C9H16O6 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9?/m1/s1 |

InChI Key |

XJNKZTHFPGIJNS-MBOVONDJSA-N |

Isomeric SMILES |

C=CCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

allyl galactopyranoside |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It is known that similar compounds, such as alkyl glycosides, interact with various biological targets due to their surfactant properties.

Mode of Action

They can interact with biological membranes, potentially altering their properties and affecting the function of membrane-bound proteins.

Biochemical Pathways

Alkyl glycosides are known to interact with biological membranes, which could potentially affect various cellular processes and signaling pathways.

Pharmacokinetics

It is known that alkyl glycosides are soluble in water and ethanol, and their solubility decreases with increasing alkyl chain length. This could potentially affect the bioavailability of ALLYL-BETA-D-GALACTOPYRANOSIDE.

Result of Action

It is known that alkyl glycosides can exhibit surfactant properties, potentially altering the properties of biological membranes and affecting the function of membrane-bound proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ALLYL-BETA-D-GALACTOPYRANOSIDE. For instance, the solubility of alkyl glycosides, including ALLYL-BETA-D-GALACTOPYRANOSIDE, in water is an endothermic process, meaning it requires heat. Therefore, temperature could potentially influence the solubility and, consequently, the bioavailability and efficacy of ALLYL-BETA-D-GALACTOPYRANOSIDE.

Biological Activity

(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₁₈O₅

- Molecular Weight : 206.24 g/mol

- IUPAC Name : (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells through various pathways. A study demonstrated its ability to activate MAPK pathways leading to cell death in prostate cancer PC3 cells. The IC50 value for cell proliferation inhibition was determined to be 58.9 µM .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Topoisomerase Inhibition : It has been reported that derivatives of similar compounds can inhibit topoisomerase IB in leishmanial cells. This mechanism involves stabilizing the cleavable complexes formed during DNA replication .

The mechanisms by which (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its biological effects include:

- MAPK Pathway Activation : The activation of p38 and JNK proteins has been observed in response to treatment with the compound.

- Caspase-Independent Apoptosis : Notably, apoptosis induced by this compound occurs via a caspase-independent mechanism .

Study 1: Effect on PC3 Cells

A study focused on the effect of the compound on PC3 prostate cancer cells. Key findings include:

- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation with an IC50 value of 58.9 µM.

- Morphological Changes : Treated cells exhibited distinct morphological changes indicative of apoptosis .

Study 2: Enzyme Activity

Another investigation evaluated the enzyme inhibition capabilities of related compounds:

- Topoisomerase IB Inhibition : The study confirmed that certain derivatives could inhibit topoisomerase IB activity effectively .

Data Table

| Biological Activity | Mechanism | IC50 Value (µM) | Cell Type |

|---|---|---|---|

| Cell Proliferation Inhibition | MAPK Pathway Activation | 58.9 | PC3 Prostate Cancer |

| Topoisomerase Inhibition | Stabilizes Cleavable Complexes | Not specified | Leishmanial Cells |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Functional Group Analysis

- Allyloxy vs. Acetoxymethyl () : The allyloxy group in the target compound offers orthogonal reactivity compared to acetoxymethyl groups. Allyl ethers are cleavable under mild acidic or oxidative conditions, whereas acetoxymethyl requires basic hydrolysis .

- Hydroxymethyl vs. Methylthio () : The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with the methylthio group in Sotagliflozin, which contributes to its binding affinity for SGLT proteins .

- Long Alkyl Chains () : Propoxy and tetradecyloxy substituents in ’s compound drastically increase lipophilicity, suggesting utility in lipid membrane interactions or sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.